molecular formula C10H9N3 B1312942 5-(5-Methylpyridin-2-yl)pyrimidine CAS No. 341503-03-5

5-(5-Methylpyridin-2-yl)pyrimidine

Cat. No. B1312942
CAS RN: 341503-03-5
M. Wt: 171.2 g/mol
InChI Key: PGAVIGGXUMBGLX-UHFFFAOYSA-N
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Description

“5-(5-Methylpyridin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine . It’s a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

Pyrimidines have a single six-membered ring which is made up of carbon and nitrogen atoms . The molecular structure of “5-(5-Methylpyridin-2-yl)pyrimidine” specifically, is not detailed in the available resources.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including 5-(5-Methylpyridin-2-yl)pyrimidine, have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests potential therapeutic applications in treating inflammatory diseases.

Anti-fibrosis Activities

Research has shown that certain 2-(Pyridin-2-yl) pyrimidine derivatives exhibit significant anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to be more effective than some existing anti-fibrotic drugs . This indicates a promising avenue for the development of new treatments for fibrotic diseases.

Antimicrobial and Antiviral Properties

Pyrimidine-based compounds are known to possess a wide range of biological activities, including antimicrobial and antiviral effects. This makes them valuable in the design of new drugs to combat infectious diseases caused by bacteria and viruses .

Anticancer Potential

The structural diversity of pyrimidines allows for their application in anticancer drug design. They can be tailored to target specific pathways involved in cancer cell proliferation and survival .

Antileishmanial Activity

Pyrimidine derivatives have also been explored for their antileishmanial properties, which could lead to new treatments for leishmaniasis, a disease caused by parasitic protozoans .

Analgesic and Anticonvulsant Effects

The pyrimidine scaffold is utilized in the development of compounds with analgesic and anticonvulsant activities, offering potential new therapies for pain management and seizure disorders .

properties

IUPAC Name

5-(5-methylpyridin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-2-3-10(13-4-8)9-5-11-7-12-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVIGGXUMBGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296998
Record name 5-(5-Methyl-2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylpyridin-2-yl)pyrimidine

CAS RN

341503-03-5
Record name 5-(5-Methyl-2-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341503-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Methyl-2-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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